2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
The compound “2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide” is a heterocyclic organic compound . It is related to the class of compounds known as pyrimidines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically involves reactions of chlorination, amination, and heterocyclization .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzyl group attached to it .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used to prepare other compounds, such as 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, which is a PARP inhibitor .Scientific Research Applications
Biological Potential of Indole Derivatives
The compound, also known as “2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,5-dimethylphenyl)acetamide”, is an indole derivative . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them valuable for developing new therapeutic possibilities .
Antiviral Applications
The compound, also known as “2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide”, has been synthesized and reported as an antiviral agent . It showed strong anti-LCMV activity without cell toxicity .
Arenavirus Inhibitor
The compound, also known as “F3406-5951”, is a novel small-molecule arenavirus inhibitor . It exhibits strong anti-LCMV activity (IC50<1 uM) without cell toxicity . F3406 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 .
Synthesis of Substituted Benzo[b][1,4]oxazepine Derivatives
The compound, also known as “2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3,5-dimethylphenyl)acetamide”, could potentially be used in the synthesis of substituted benzo[b][1,4]oxazepine derivatives . These derivatives can be prepared by using this synthetic protocol .
Synthesis of 2-Alkyl Thio-Substituted Derivatives
The compound, also known as “2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3,5-dimethylphenyl)acetamide”, could potentially be used in the synthesis of 2-alkyl thio-substituted derivatives . These derivatives could be alkylated using various halo compounds to yield the corresponding S-alkyl derivatives .
Fluorescent Probes
Although there is no direct evidence, the compound, also known as “VU0623674-1”, could potentially be used in the design and synthesis of fluorescent probes . Fluorescent probes are sensitive, selective, non-toxic in detection, and provide a new solution in biomedical, environmental monitoring, and food safety .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17-10-18(2)12-20(11-17)26-23(29)15-28-16-25-22-8-9-27(14-21(22)24(28)30)13-19-6-4-3-5-7-19/h3-7,10-12,16H,8-9,13-15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISDCWPBGSCVBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide |
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